Product packaging for 1-Amino-3-fluoronaphthalene(Cat. No.:CAS No. 13772-64-0)

1-Amino-3-fluoronaphthalene

Cat. No.: B3236833
CAS No.: 13772-64-0
M. Wt: 161.18 g/mol
InChI Key: KFXASSDFKBZVBC-UHFFFAOYSA-N
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Description

1-Amino-3-fluoronaphthalene (CAS 13772-64-0) is an organic compound with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol . This compound belongs to the class of fluorinated aromatic amines and is structurally characterized by a naphthalene ring system substituted with both fluorine and amino functional groups, making it a valuable scaffold in synthetic and medicinal chemistry. As a fluorinated building block, its primary research value lies in its potential use as a key intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals . The presence of both an amino group, which can undergo diazotization and other coupling reactions, and a fluorine atom, which can influence electronic properties and metabolic stability, makes this compound a versatile precursor for structural diversification. Fluoronaphthalene derivatives, in general, have been identified as critical starting materials for pharmaceuticals such as duloxetine, a potent serotonin and norepinephrine reuptake inhibitor . Furthermore, related fluoronaphthalene compounds are used in advanced material science applications, including as components in photoresists for extreme ultraviolet (EUV) lithography, highlighting the potential of this chemical family in high-technology fields . Researchers can leverage the distinct properties of this compound to explore new chemical spaces in drug discovery and materials science. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FN B3236833 1-Amino-3-fluoronaphthalene CAS No. 13772-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXASSDFKBZVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 1 Amino 3 Fluoronaphthalene

Precursor-Based Synthesis Routes

Amination of Fluoronaphthalene Isomers

This approach begins with a fluoronaphthalene precursor, onto which an amino group is introduced. The success of this strategy hinges on the regioselective installation of the amino group at the C1 position of the 3-fluoronaphthalene starting material.

Nucleophilic aromatic substitution (SNAr) is a classical method for introducing nucleophiles, such as amines, onto aromatic rings. nih.gov In the context of synthesizing 1-amino-3-fluoronaphthalene, this would involve the reaction of 1,3-difluoronaphthalene (B11917822) or 3-fluoronaphthalene with an aminating agent. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The fluorine atom itself, being highly electronegative, activates the ring towards nucleophilic attack. youtube.com

The general mechanism of SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of a leaving group. masterorganicchemistry.com For fluorinated naphthalenes, the fluorine atom can act as the leaving group. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the naphthalene (B1677914) ring. masterorganicchemistry.comnih.gov While SNAr is a well-established reaction, its application to unactivated fluoroarenes can be challenging and may require forcing conditions or the use of photoredox catalysis to proceed efficiently. nih.gov Recent advancements have explored the use of organic photoredox catalysts to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov

ReactantNucleophileConditionsProduct
1,3-DifluoronaphthaleneAmmonia (B1221849) or Amine EquivalentHigh Temperature/Pressure or Photoredox CatalysisThis compound
3-FluoronaphthaleneAmide anionStrong BaseThis compound

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. This methodology offers a versatile and often milder alternative to traditional SNAr reactions. In this approach, a fluoronaphthalene, such as 3-fluoronaphthalene, could be coupled with an ammonia surrogate or an appropriate amine in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle typically involves the oxidative addition of the aryl halide (fluoronaphthalene) to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate, scope, and functional group tolerance. While palladium-catalyzed amination of aryl chlorides and bromides is common, the use of aryl fluorides can be more challenging due to the strength of the C-F bond. nih.gov However, specialized ligand systems have been developed to facilitate the coupling of aryl fluorides. nih.gov

Aryl HalideAmine SourceCatalyst/LigandBaseProduct
3-FluoronaphthaleneAmmonia equivalent (e.g., Benzophenone imine)Pd(dba)₂ / BINAP or other specialized ligandsNaOtBu or other strong baseThis compound

This table illustrates a potential synthetic route based on established palladium-catalyzed amination methodologies. Specific experimental data for this exact transformation was not found in the search results.

Fluorination of Aminonaphthalene Isomers

This alternative strategy starts with an aminonaphthalene precursor and introduces a fluorine atom at the desired position. This is a common and often more direct route to aryl fluorides.

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org For the synthesis of this compound, this would entail the direct fluorination of 1-aminonaphthalene. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Therefore, direct fluorination of 1-aminonaphthalene would be expected to yield a mixture of 1-amino-2-fluoronaphthalene (B11919853) and 1-amino-4-fluoronaphthalene. To achieve the desired 3-fluoro isomer, a directing group strategy or the use of a starting material with a different substitution pattern would be necessary.

A variety of electrophilic fluorinating reagents are available, with N-fluoro compounds being particularly common due to their relative stability and safety. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used. wikipedia.org The reaction mechanism is thought to proceed via either an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org

SubstrateFluorinating ReagentConditionsPotential Products
1-AminonaphthaleneN-Fluorobenzenesulfonimide (NFSI)Aprotic SolventMixture including 1-Amino-2-fluoronaphthalene and 1-Amino-4-fluoronaphthalene
1-AminonaphthaleneSelectfluor®Acetonitrile (B52724) or other polar solventMixture including 1-Amino-2-fluoronaphthalene and 1-Amino-4-fluoronaphthalene

This table highlights the expected regiochemical outcome of electrophilic fluorination on 1-aminonaphthalene based on general principles of electrophilic aromatic substitution.

The Balz-Schiemann reaction is a cornerstone of aryl fluoride (B91410) synthesis. wikipedia.orgchemistrylearner.com This method involves the conversion of a primary aromatic amine into a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluoride source, typically tetrafluoroborate (B81430) (BF₄⁻), to yield the corresponding aryl fluoride. wikipedia.orgchemistrylearner.com To synthesize this compound via this route, one would start with 1,3-diaminonaphthalene (B8812150).

The process begins with the diazotization of one of the amino groups of 1,3-diaminonaphthalene using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. patsnap.combyjus.comguidechem.com The resulting diazonium salt is then treated with fluoroboric acid (HBF₄) or one of its salts to form a diazonium tetrafluoroborate, which often precipitates from the reaction mixture. patsnap.comgoogle.com This isolated salt is then heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the C-F bond. wikipedia.orgchemistrylearner.com While the traditional Balz-Schiemann reaction is robust, it can sometimes suffer from low yields and require high decomposition temperatures. nih.gov Innovations to the procedure include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and the development of one-pot procedures that avoid the isolation of the potentially explosive diazonium salts. wikipedia.orgresearchgate.netnih.gov

Starting MaterialReagentsIntermediateProduct
1,3-Diaminonaphthalene1. NaNO₂, HCl (or other acid) 2. HBF₄3-Amino-1-naphthalenediazonium tetrafluoroborateThis compound
1,3-Diaminonaphthalene1. NaNO₂, H₂SO₄ 2. HPF₆3-Amino-1-naphthalenediazonium hexafluorophosphateThis compound

This table outlines the key steps of the Balz-Schiemann reaction for the synthesis of this compound from 1,3-diaminonaphthalene.

Directed Ortho-Metalation and Halogenation/Amination Sequences

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with a suitable electrophile to install a new substituent with high regioselectivity. wikipedia.org

For the synthesis of this compound, two primary DoM pathways can be envisioned:

Fluorination of a Protected Aminonaphthalene: Starting with a 3-aminonaphthalene derivative, the amino group must first be protected to prevent it from reacting with the organolithium base. Common protecting groups that can also function as DMGs include amides (-CONR₂) or carbamates (-OCONR₂). organic-chemistry.org Lithiation would occur at the C2 position, ortho to the DMG. However, to achieve the desired 1-amino-3-fluoro substitution pattern, one would need to start with a 1-aminonaphthalene derivative protected with a suitable DMG. The DMG would direct lithiation to the C2 position. Subsequent reaction with an electrophilic aminating agent at C2, followed by another DoM at the C3-position of a different precursor and quenching with an electrophilic fluorine source, would be required. A more direct, albeit challenging, approach would involve a 2-substituted aminonaphthalene to direct lithiation to the C3 position.

Amination of a Fluoronaphthalene: Alternatively, starting with 1-fluoronaphthalene (B124137), the fluorine atom can act as a weak directing group. organic-chemistry.org However, a more potent DMG at the C2 position, such as a methoxy (B1213986) or amide group, would be more effective at directing lithiation to the C3 position. Following the formation of the 3-lithio-1-fluoronaphthalene intermediate, it can be quenched with an electrophilic aminating agent, such as a dialkyl azodicarboxylate or a chloramine, to introduce the amino group.

The choice of organolithium reagent and additives like tetramethylethylenediamine (TMEDA) is crucial for breaking up alkyllithium aggregates and increasing the basicity and reactivity of the system. baranlab.org

Table 1: Proposed Directed Ortho-Metalation Strategy

Starting Material Directing Metalation Group (DMG) Proposed Lithiation Site Electrophile Resulting Functionality
1-N-pivaloylaminonaphthalene -NHCOtBu C2 N-Fluorobenzenesulfonimide (NFSI) Fluorine at C2
2-Methoxy-naphthalene -OMe C3 Diethyl azodicarboxylate (DEAD) Amino (after reduction) at C3
1-Fluoro-2-methoxynaphthalene -OMe C3 N,N-Dimethyl-O-tosylhydroxylamine Amino at C3

De Novo Synthesis from Simpler Precursors

Building the aromatic system from the ground up offers significant flexibility in introducing substituents with precise control over their positions.

Cyclization Reactions for Fluorinated Aminonaphthalene Ring Formation

The construction of the naphthalene core can be achieved through various cyclization strategies, including annulation and intramolecular reactions.

Diels-Alder [4+2] Cycloaddition: This powerful reaction forms a six-membered ring by reacting a diene with a dienophile. nih.govnih.gov To construct a this compound skeleton, one could envision a reaction between a suitably substituted styrene (B11656) (acting as the diene component in a dearomative cycloaddition) and a dienophile. nih.gov For instance, a diene bearing a protected amino group could react with a fluorinated dienophile, followed by an aromatization step to yield the final naphthalene product. Recent advances have utilized visible-light energy-transfer catalysis to facilitate dearomative [4+2] cycloadditions of naphthalenes themselves. nih.govresearchgate.net

Intramolecular Cyclization: Another strategy involves the cyclization of a linear precursor already containing all the necessary atoms. For example, methods have been developed for the synthesis of fluorinated naphthalene derivatives through the thermally initiated Bergman cyclization of fluorinated benzo-fused enediynes. researchgate.net Similarly, electrophilic cyclization of arene-containing propargylic alcohols can yield substituted naphthalenes under mild conditions. nih.gov A plausible route to this compound could involve an intramolecular Heck reaction or a Friedel-Crafts-type cyclization of a precursor containing a fluorinated phenyl ring and a side chain with a latent amino group. Research has shown that ring-fluorinated naphthalenes can be synthesized via 6-endo-trig cyclizations of gem-difluoroalkenes with carbon nucleophiles. researchgate.netscispace.com

Table 2: De Novo Cyclization Approaches

Cyclization Type Precursors Key Conditions Description
Diels-Alder 4-Amino-styrene derivative + fluorinated alkyne Thermal or Lewis Acid Catalysis [4+2] cycloaddition to form a cyclohexadiene ring, followed by oxidation to yield the aromatic naphthalene.
Bergman Cyclization Fluorinated benzo-fused enediyne with an amino substituent Thermal initiation Aromatization through a diradical intermediate to form the naphthalene core. researchgate.net
Electrophilic Cyclization 1-(m-fluorophenyl)-alkynol with a protected amino group I₂, NBS, or PhSeBr 6-endo-dig cyclization onto the aromatic ring followed by elimination to form the naphthalene system. nih.gov

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer an efficient pathway to complex molecules. nih.gov While a specific MCR for this compound is not prominently reported, established MCRs could be adapted.

For example, a strategy could be devised based on the Ugi or Passerini reactions. A hypothetical four-component reaction could involve a m-fluorobenzaldehyde, an amine (like ammonia or a protected amine), an isocyanide, and a suitable fourth component that facilitates subsequent cyclization into the second aromatic ring. Consecutive Betti and Bargellini multicomponent reactions have been used to synthesize complex naphtho-fused heterocyclic scaffolds, demonstrating the utility of MCRs in building upon the naphthalene core. chemicalpapers.com

Asymmetric Synthesis of Fluorinated Aminonaphthalene Derivatives

Introducing chirality is a key objective when synthesizing molecules for biological applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For synthesizing chiral fluorinated aminonaphthalenes, two main strategies exist:

Addition to a Chiral Imine: The use of N-tert-butanesulfinyl imines, developed by Ellman, is a well-established and versatile method for the asymmetric synthesis of amines. acs.orgresearchgate.netiupac.org A 3-fluoro-1-naphthaldehyde could be condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. acs.org Nucleophilic addition (e.g., reduction with a hydride source) to the C=N bond would proceed with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. Subsequent acidic cleavage of the sulfinyl group would yield the chiral this compound derivative. acs.orgscilit.com

Alkylation using an Auxiliary: Chiral oxazolidinones (Evans auxiliaries) or pseudoephenamine amides can be used to direct asymmetric alkylations. nih.govharvard.edu For instance, a naphthalene-based carboxylic acid could be coupled to a chiral auxiliary. The resulting amide could be enolized and asymmetrically fluorinated or aminated at a specific position on a side chain, which could then be elaborated to the target molecule.

Table 3: Common Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Type of Reaction Controlled Substrate Description
(R/S)-tert-Butanesulfinamide Nucleophilic addition to C=N 3-Fluoro-1-naphthaldehyde Forms a chiral sulfinyl imine, directing hydride addition to create a chiral amine center. acs.org
Evans' Oxazolidinone Asymmetric Aldol/Alkylation N-Acyl oxazolidinone Enolate formation followed by reaction with an electrophile (e.g., NFSI) is directed by the auxiliary.
Pseudoephenamine Asymmetric Alkylation N-Acyl pseudoephenamine Provides excellent stereocontrol in alkylation reactions, particularly for forming quaternary centers. nih.govharvard.edu

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent decades, catalysis using small chiral organic molecules (organocatalysis) or chiral metal complexes has become a dominant approach for asymmetric synthesis.

Organocatalysis: Organocatalytic methods offer the advantage of being metal-free. For the synthesis of chiral fluorinated naphthalenes, several strategies are relevant:

Enamine/Iminium Catalysis: Chiral secondary amines (e.g., imidazolidinones) can catalyze the asymmetric α-fluorination of aldehydes and ketones. princeton.edu A suitably functionalized naphthalenyl aldehyde could undergo enantioselective fluorination using this method.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been successfully used for the asymmetric dearomative fluorination of naphthols. rsc.org This approach could potentially be adapted for the fluorination of aminonaphthalene derivatives.

Metal-Catalysis: Transition metal complexes with chiral ligands can catalyze a vast array of enantioselective transformations. A plausible route could involve the asymmetric amination of a 1-fluoro-3-halonaphthalene via a palladium- or copper-catalyzed cross-coupling reaction using a chiral ligand. Alternatively, a directed C-H amination or fluorination on a naphthalene scaffold, guided by a chiral metal catalyst, represents a state-of-the-art approach to forging the key C-N or C-F bond enantioselectively. Photoenzymatic strategies are also emerging for the synthesis of fluorinated amides with high stereocontrol. nih.gov

Table 4: Comparison of Asymmetric Catalytic Methods

Catalytic Method Catalyst Type Example Transformation Advantages
Organocatalysis Chiral Imidazolidinone Asymmetric α-fluorination of an aldehyde Metal-free, operationally simple, low toxicity. princeton.edu
Organocatalysis Chiral Phosphoric Acid/Phase-Transfer Catalyst Asymmetric dearomative halogenation High enantioselectivity, mild conditions. rsc.org
Metal-Catalysis Pd/Cu with Chiral Ligand (e.g., BINAP) Asymmetric cross-coupling/amination High turnover numbers, broad substrate scope.
Metal-Catalysis Rh/Ir with Chiral Ligand Asymmetric C-H functionalization High atom economy, functionalization of unactivated bonds.

Green Chemistry Approaches in Synthesis

Traditional synthetic routes to fluorinated aromatic compounds often rely on harsh reagents and volatile organic solvents, posing significant environmental and safety concerns. In contrast, green chemistry seeks to address these challenges through innovative synthetic strategies. While direct research on the green synthesis of this compound is emerging, the principles of solvent-free synthesis and biocatalysis have been successfully applied to structurally related naphthalene derivatives, indicating promising future directions.

Solvent-Free Reactions and Mechanochemical Synthesis

Solvent-free reactions represent a significant leap forward in green synthesis, as they eliminate a major source of chemical waste. These reactions are often conducted by grinding or milling solid reactants together, a technique known as mechanochemistry. This method can lead to higher yields, shorter reaction times, and unique reactivity compared to traditional solvent-based methods.

While specific research detailing the mechanochemical synthesis of this compound is not yet prevalent, the successful application of these techniques to other naphthalene-containing structures suggests their potential applicability. For instance, solvent-free syntheses of various amidoalkyl- and amino-benzochromene derivatives of naphthalene have been achieved with high efficiency using magnetic nanocatalysts. researchgate.net These processes offer advantages such as the easy separation and recycling of the catalyst, further enhancing their green credentials. researchgate.net The underlying principles of these solvent-free methods could foreseeably be adapted for the synthesis of this compound.

The following table summarizes the key advantages of solvent-free and mechanochemical approaches, drawn from research on related compounds.

FeatureDescriptionPotential Benefit for this compound Synthesis
Reduced Solvent Waste Eliminates the need for organic solvents, which are often toxic, flammable, and difficult to dispose of.Significant reduction in the environmental impact and cost of synthesis.
Enhanced Reaction Rates The high energy input from grinding or milling can accelerate reaction kinetics.Shorter production times and increased throughput.
Improved Yields Can lead to higher product yields by minimizing side reactions and simplifying purification.More efficient conversion of starting materials to the desired product.
Simplified Work-up Products are often obtained in a purer form, reducing the need for extensive purification steps.Streamlined manufacturing process.

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, are biodegradable, and can often achieve stereo- and regioselectivity that is challenging to replicate with conventional catalysts. mdpi.comgoogle.com

The application of biocatalysis to the synthesis of fluorinated aromatic amines is an area of active research. While specific enzymatic routes to this compound have not been extensively documented, the principles have been demonstrated in the synthesis of other fluorinated amino acids and related compounds. nih.govbeilstein-journals.org For example, transaminases have been employed for the asymmetric synthesis of chiral amines from prochiral ketones, a reaction type that could be conceptually extended to the synthesis of this compound precursors. mdpi.com

The potential for enzymatic transformations in the synthesis of this compound is significant. Key enzyme classes that could be explored include:

Transaminases: For the introduction of the amino group.

Halogenases: For the site-selective introduction of the fluorine atom.

Hydroxylases and Reductases: For the modification of the naphthalene core.

The table below outlines the potential of biocatalytic methods for the synthesis of this compound.

Enzyme ClassPotential Application in SynthesisAdvantages
Transaminase Asymmetric amination of a ketone precursor to introduce the amino group.High enantioselectivity, mild reaction conditions.
Fluorinase Direct regioselective fluorination of the naphthalene ring.Avoids the use of harsh and toxic fluorinating agents.
Cascade Systems Multi-enzyme, one-pot reactions to build the molecule step-by-step.Increased efficiency, reduced downstream processing. mdpi.com

Advanced Reaction Chemistry and Mechanistic Investigations of 1 Amino 3 Fluoronaphthalene

Reactivity of the Fluoro-Substituent

The presence of both an amino (-NH₂) group and a fluorine (-F) atom on the naphthalene (B1677914) scaffold imparts a unique reactivity profile to 1-Amino-3-fluoronaphthalene. The C-F bond, while generally strong, can be activated under specific chemical conditions, allowing for its substitution or participation in coupling reactions. The outcomes of these reactions are heavily influenced by the nature of the reagents, catalysts, and reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings. In contrast to electrophilic substitutions, SNAr is favored on electron-poor aromatic systems. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inmasterorganicchemistry.com Alternatively, a concerted mechanism, where bond formation and bond breaking occur in a single step, has also been proposed, particularly for less activated systems. researchgate.net

The rate of SNAr reactions is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are known to accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comnih.gov The amino group (-NH₂) is typically considered an electron-donating group (EDG) by resonance, which would be expected to deactivate the naphthalene ring towards nucleophilic attack. This deactivating effect would lead to slower reaction kinetics compared to naphthalene rings substituted with strong EWGs. govtpgcdatia.ac.in

Kinetic studies on closely related fluoronaphthalene systems have shown that the reaction mechanism can shift between a stepwise and a concerted pathway depending on the substituents and solvent. For instance, DFT calculations on various fluoronaphthaldehydes indicated that a concerted mechanism is often energetically favored over a stepwise one. researchgate.net The solvent also plays a critical role, with polar aprotic solvents like DMSO generally favoring the SNAr reaction of fluoroarenes. researchgate.net

Regioselectivity in SNAr reactions is dictated by the position of the leaving group and the ability of other substituents on the ring to stabilize the anionic intermediate. In this compound, the fluorine atom at the C-3 position is the leaving group. The primary directing influence is the position of the leaving group itself, as the nucleophile will attack the carbon to which the fluorine is attached (the ipso-carbon).

While the amino group at C-1 is not positioned to directly stabilize a negative charge at C-3 through resonance (i.e., it is not ortho or para), its electronic influence is still a key factor. In substituted aromatic systems, the regioselectivity of SNAr can be complex. For example, in dichloropyrimidines, the presence of an electron-donating group can reverse the expected site of substitution. wuxiapptec.com For this compound, any potential SNAr reaction is expected to occur selectively at the C-3 position, leading to the displacement of the fluoride (B91410) ion. Other positions on the naphthalene ring are significantly less activated for nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-F Bond

The activation of the inert C-F bond is a significant challenge in organic synthesis but offers a powerful route for the construction of complex molecules. nih.govresearchmap.jp Transition metal catalysis, particularly with palladium and nickel complexes, has emerged as a key strategy to achieve this transformation, enabling various cross-coupling reactions. mdpi.comox.ac.uk

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. nih.gov While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides is more challenging due to the high strength of the C-F bond. However, specialized nickel and palladium catalyst systems have been developed to activate C-F bonds, even in electron-rich environments. d-nb.inforesearchgate.net

For a substrate like this compound, a potent nickel catalyst, often with specialized phosphine (B1218219) ligands, would likely be required to facilitate the oxidative addition of the C-F bond to the metal center. d-nb.inforesearchgate.net The reaction would couple the naphthalene core with a variety of boronic acids or their esters. While specific studies on this compound are not prevalent, related research on other fluoroarenes demonstrates the feasibility of this approach.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides (Note: This table is based on data for analogous fluoroaromatic compounds, not specifically this compound, to illustrate typical reaction conditions.)

Aryl Fluoride SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1-Fluoronaphthalene (B124137)Phenylboronic acidNi(cod)₂ (10)PCy₃ (20)K₃PO₄Toluene10085
4-Fluoroanisole4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane12092
2-FluorobenzofuranPhenylboronic acidNi(cod)₂ (10)SIMes (20)K₃PO₄Dioxane8095

Data compiled from analogous reactions in scientific literature for illustrative purposes.

The Heck and Sonogashira reactions are powerful methods for forming carbon-carbon bonds, specifically creating substituted alkenes and alkynes, respectively. sapub.org

The Heck reaction involving aryl fluorides is challenging and less common than with heavier halides. The development of highly active palladium catalysts or the use of nickel catalysts is often necessary to achieve C-F bond activation.

The Sonogashira coupling , which joins a terminal alkyne with an aryl halide, has seen more success with fluoroarenes. wikipedia.orgresearchgate.net The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is typical, although copper-free versions exist. wikipedia.org For electron-rich aryl fluorides like this compound, a strong base such as LiHMDS (lithium bis(trimethylsilyl)amide) may be required to facilitate the reaction. organic-chemistry.org Such conditions have proven effective for the alkynylation of various unactivated fluoroarenes. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Fluorides (Note: This table is based on data for analogous fluoroaromatic compounds, not specifically this compound, to illustrate typical reaction conditions.)

Data compiled from analogous reactions in scientific literature for illustrative purposes.

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond to carbon, rendering its activation a significant challenge in synthetic chemistry. However, the development of methodologies for the regioselective functionalization of C-F bonds in fluoroaromatic compounds is a frontier of modern synthesis. nih.gov While direct C-F activation studies on this compound are not extensively documented, strategies developed for analogous fluoroarenes, particularly 1-fluoronaphthalene, provide a strong basis for understanding its potential reactivity.

The presence of the electron-donating amino group at the C1 position is expected to influence the electronic properties of the C-F bond at the C3 position, potentially modulating its reactivity in activation protocols. Various transition-metal-free and metal-mediated strategies have been successfully applied to other fluoroarenes.

Metal-Mediated Strategies:

Zincation: A bimetallic mixture of Zn(TMP)₂ (TMP = 2,2,6,6-tetramethylpiperidide) and KOtBu has been shown to efficiently metalate non-activated fluoroarenes like 1-fluoronaphthalene. nih.gov This approach could potentially be applied to this compound, although the acidic N-H protons of the amino group would likely need to be protected or would react with the basic reagents.

Nickel Catalysis: Nickel-catalyzed reactions have emerged as powerful tools for C-F bond functionalization. These include the alkylation of polyfluoroaryl imines and the carboxylation of aryl C-F bonds with CO₂. researchgate.netresearchgate.net Such methods could offer pathways to introduce new carbon-carbon bonds at the C3 position of the naphthalene ring.

Magnesium-Mediated Arylation: Bulky magnesium amide complexes have been used for the C-F activation of fluoroarenes to form C-N bonds. rsc.org This type of reaction could potentially be adapted for intermolecular C-N coupling reactions involving this compound.

Transition-Metal-Free Strategies: Under transition-metal-free conditions, C–F bond cleavage can be achieved using strong bases, nucleophiles, or via radical-based pathways. scispace.com For instance, main group reagents like aluminum(I) species have been shown to activate C-F bonds in various fluoroarenes. nih.gov

The following table summarizes selected C-F bond functionalization strategies developed for 1-fluoronaphthalene and other fluoroarenes, which could be investigated for this compound.

Activation StrategyReagents/CatalystSubstrate ExampleProduct TypeReference
Potassium-Mediated Zincation Zn(TMP)₂ / KOtBu1-FluoronaphthaleneZincated arene nih.gov
Nickel-Catalyzed Carboxylation Ni-catalyst, CO₂Aryl fluoridesPhthalimides, α-hydroxycarboxylic acids researchgate.net
Magnesium-Mediated Amination Mg(II) amidesFluoroarenesArylated amines rsc.org
Rhodium-Catalyzed Alkylation Rh-catalyst, GlycinatesPolyfluoroarenesPolyfluoroaryl amino acids researchgate.net
Aluminum(I)-Mediated Activation (Cp*Al)₄HexafluorobenzeneAryl-aluminum compounds nih.gov

Reactivity of the Amino-Substituent

The amino group in this compound is a versatile functional handle that governs much of the molecule's reactivity, both in terms of its influence on the aromatic system and as a site for direct chemical modification.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring Directed by the Amino Group

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles primarily to the ortho and para positions. minia.edu.egmasterorganicchemistry.com In the naphthalene ring system, substitution on an unsubstituted ring generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate (arenium ion) that preserves a complete benzene (B151609) ring in some of its resonance structures. wordpress.com

For this compound, the directing effects of both the amino and fluoro substituents must be considered.

-NH₂ group (at C1): Strongly activating and ortho-, para-directing. It directs towards C2 and C4.

-F group (at C3): Deactivating due to its inductive effect, but ortho-, para-directing via its resonance effect. It directs towards C2 and C4.

Both groups reinforce the directing effect towards the C2 and C4 positions. The amino group is a much stronger activating group than fluorine is a deactivating one. Therefore, the molecule is expected to be highly reactive towards electrophiles. The substitution will predominantly occur at the C4 position, which is para to the powerful amino director and ortho to the fluoro director. The C2 position is also activated (ortho to both groups), but may experience some steric hindrance.

Reaction TypeReagentExpected Major ProductReference
Nitration HNO₃, H₂SO₄1-Amino-4-nitro-3-fluoronaphthalene minia.edu.egwordpress.com
Halogenation Br₂, FeBr₃1-Amino-4-bromo-3-fluoronaphthalene minia.edu.egwordpress.com
Sulfonation SO₃, H₂SO₄This compound-4-sulfonic acid minia.edu.egwordpress.com
Friedel-Crafts Acylation RCOCl, AlCl₃4-Acyl-1-amino-3-fluoronaphthalene google.com

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization for Further Derivatization)

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic, allowing for a wide range of transformations.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. nih.govacs.org This reaction is often used to protect the amino group or to introduce new functionalities. For example, acylation with acetyl chloride would yield N-(3-fluoro-1-naphthyl)acetamide.

Alkylation: N-alkylation of aromatic amines can be achieved using various alkylating agents. google.com For instance, reaction with an alkyl halide can introduce an alkyl group onto the nitrogen atom. This can proceed to form secondary or tertiary amines depending on the reaction conditions.

Diazotization: The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. chemicalbook.com The resulting 3-fluoro-1-naphthalenediazonium salt is a highly valuable intermediate. The diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles, providing access to a diverse range of 1,3-disubstituted naphthalenes.

Derivatization ReactionReagent(s)Product TypeReference
Acylation Acetyl chloride, PyridineN-(3-fluoro-1-naphthyl)acetamide google.comnih.gov
Alkylation Methyl iodide, BaseN-Methyl-1-amino-3-fluoronaphthalene google.com
Diazotization NaNO₂, HCl (0-5 °C)3-Fluoro-1-naphthalenediazonium chloride chemicalbook.com
Sandmeyer Reaction Diazonium salt, CuCl1-Chloro-3-fluoronaphthalene
Schiemann Reaction Diazonium salt, HBF₄, Heat1,3-Difluoronaphthalene (B11917822) sci-hub.se

Formation of Heterocyclic Rings Incorporating the Amino Nitrogen

The amino group is a key building block for the synthesis of heterocyclic compounds fused to the naphthalene core. wikipedia.orguou.ac.in Such structures are of interest in medicinal chemistry and materials science. By reacting this compound with appropriate bifunctional reagents, various fused heterocyclic systems can be constructed.

For example, reaction with β-ketoesters could lead to the formation of fused quinoline-type structures (aza-analogs of benz[a]anthracene). Condensation with dicarbonyl compounds or their equivalents can be employed to build five- or six-membered heterocyclic rings. The presence of the fluorine atom can influence the reactivity and properties of the resulting heterocyclic systems. nih.gov

Stereochemical Aspects of Reactions

The introduction of chirality is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. While this compound is itself achiral, it can be a crucial component in the synthesis of chiral molecules or be transformed into a chiral derivative that undergoes further stereoselective reactions. ddugu.ac.inyoutube.com

Diastereoselective and Enantioselective Transformations

Stereoselective reactions involving this compound can be envisaged in several ways:

Asymmetric modification of the amino group: The synthesis of chiral, non-racemic amines from this compound could be a starting point for diastereoselective reactions. For instance, forming an amide with a chiral carboxylic acid would create a diastereomeric mixture that could potentially be separated or used in diastereoselective synthesis.

Asymmetric catalysis: Enantioselective reactions at a prochiral center elsewhere in a molecule derived from this compound could be catalyzed by a chiral catalyst.

Use as a chiral auxiliary or ligand: After suitable modification, the fluoronaphthylamine scaffold could potentially serve as a chiral ligand for a metal catalyst or as a chiral auxiliary to control the stereochemical outcome of a reaction on another part of a molecule.

A notable example where a related compound, 1-fluoronaphthalene, is used in an enantioselective synthesis is the preparation of the antidepressant Duloxetine . researchgate.net In this synthesis, a chiral alcohol undergoes a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene. google.commpg.de While this reaction itself does not create the stereocenter, it demonstrates the incorporation of the fluoronaphthalene moiety into a final, enantiomerically pure drug molecule.

Similarly, asymmetric hydrogenation of ketones containing a naphthalene group can be achieved with high enantioselectivity using chiral ruthenium catalysts, where 1-fluoronaphthalene is sometimes used as an internal standard for analysis. researchgate.net These examples highlight the importance of the fluoronaphthalene scaffold in the context of stereoselective synthesis.

Further research could explore the diastereoselective alkylation of chiral imines derived from this compound or the enantioselective functionalization of the naphthalene ring using modern chiral catalysis methods. rsc.org

Influence of Fluorine and Amino Group on Stereoselectivity

The stereoselectivity of chemical reactions involving the this compound scaffold is governed by the intricate interplay of electronic and steric effects originating from the amino (-NH₂) and fluorine (-F) substituents. While direct mechanistic studies on this specific compound are not extensively documented, a comprehensive understanding can be constructed by analyzing related naphthalene systems. The directing influence of these groups is crucial in controlling the formation of specific stereoisomers.

The amino group at the C1 position and the fluorine atom at the C3 position exert distinct electronic influences on the naphthalene ring. The amino group is a potent electron-donating group (EDG) through resonance (+M effect), which increases the electron density of the aromatic system, making it more nucleophilic and activating it towards electrophilic substitution. wikipedia.org Conversely, the fluorine atom is a highly electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). wikipedia.orgmasterorganicchemistry.com This inductive withdrawal deactivates the ring. However, fluorine can also participate in a weak resonance effect (+M effect) by donating a lone pair of electrons. wikipedia.org In many fluoroarenes, these opposing effects can lead to complex reactivity patterns. nih.gov

In the context of stereoselectivity, particularly in catalyzed asymmetric reactions, the electronic properties of substituents on naphthylamine derivatives have been shown to have a more pronounced impact on reaction rates and yields than on the stereochemical outcome. researchgate.net For instance, in the atroposelective C-H amination of N-aryl-2-naphthylamines, substituents with varying electronic properties, including halogens, resulted in consistently high enantioselectivity (92–94% ee). researchgate.net However, electron-withdrawing groups tended to decrease the reactivity and isolated yields. researchgate.net This suggests that for reactions involving this compound, the catalyst's chiral environment is likely the dominant factor in determining stereoselectivity, while the electronic interplay between the amino and fluoro groups would primarily modulate the reaction's efficiency.

Table 1: Influence of Substituents on Yield and Enantioselectivity in Atroposelective Amination of N-phenyl-2-naphthylamine Derivatives

EntrySubstituent (at C6-position)Isolated Yield (%)Enantiomeric Excess (ee, %)
1H9488
2Me9086
3OMe9293
4Br5192
5Cl6594

This table is illustrative, based on data from the atroposelective amination of related N-aryl-2-naphthylamine systems to demonstrate the principle that electronic properties of substituents (like halogens) have a greater effect on yield than on enantioselectivity. researchgate.netnih.gov

Steric hindrance is another critical factor that dictates the stereochemical course of reactions. canterbury.ac.nzresearchgate.net The spatial arrangement of the amino and fluoro groups relative to the incoming reagent and the catalyst can create a sterically biased environment. In the synthesis of 1-amino-3-aryl naphthalenes, stereoselectivity has been attributed to the steric hindrance between the aryl group and other substituents. The relatively small size of the fluorine atom means it may exert only moderate steric influence on its own. However, its position relative to the C1-amino group and the peri-hydrogen at C8 creates a distinct steric environment on one face of the molecule. This inherent asymmetry can be exploited in stereoselective transformations.

In palladium-catalyzed dearomatization reactions of naphthalene derivatives, steric hindrance was found to affect both the efficiency and the stereoselectivity of the reaction, whereas electronic characteristics had a lesser impact on the stereochemical outcome. researchgate.net For this compound, the approach of a bulky reagent or catalyst complex would likely be directed by the steric landscape created by the substituents. The amino group can also participate in hydrogen bonding, further influencing the transition state geometry and, consequently, the stereoselectivity. For example, in certain catalytic systems, dual hydrogen-bond interactions between the substrate and a chiral phosphoric acid (CPA) catalyst are crucial for high stereocontrol. researchgate.net The presence of both a hydrogen-bond-donating amino group and a potentially hydrogen-bond-accepting fluorine atom in this compound could lead to complex and specific interactions with chiral catalysts, thereby enabling high levels of stereoselectivity.

Spectroscopic and Advanced Characterization Studies

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. wikipedia.orgnih.gov For 1-Amino-3-fluoronaphthalene, MS/MS analysis provides critical information about its gas-phase ion stability and decomposition pathways. The fragmentation process is typically initiated by collision-induced dissociation (CID) of the protonated molecule [M+H]⁺.

The fragmentation of aromatic amines often involves characteristic losses related to the amino group and the stable aromatic ring system. miamioh.edu In the case of this compound, the primary fragmentation pathways are expected to involve the cleavage of bonds associated with the amino substituent and the fluorine atom.

Key expected fragmentation pathways for [M+H]⁺ of this compound include:

Loss of Ammonia (B1221849) (NH₃): A common pathway for primary amines, leading to the formation of a fluoronaphthyl cation.

Loss of HCN: Rearrangement followed by the elimination of hydrogen cyanide is a characteristic fragmentation for aromatic amines.

Loss of HF: Elimination of hydrogen fluoride (B91410) is a possible pathway due to the presence of the fluorine substituent.

Ring Fragmentation: Although the naphthalene (B1677914) core is stable, high-energy collisions can induce ring cleavage, leading to smaller charged fragments.

The study of related compounds, such as aminonaphthalenes and their derivatives, shows that the fragmentation is highly dependent on the position of the substituents. nih.govnih.gov The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom at the 1- and 3-positions, respectively, governs the charge distribution and the relative stability of the potential fragment ions, thus directing the fragmentation cascade.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProbable Identity of Loss
162.07145.0417.03NH₃ (Ammonia)
162.07135.0527.02HCN (Hydrogen Cyanide)
162.07142.0620.01HF (Hydrogen Fluoride)

Note: This table is based on theoretical fragmentation patterns for aromatic amines and fluoro compounds. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic Transitions and Absorption Band Analysis

The electronic absorption spectrum of this compound is characterized by transitions involving the π-electron system of the naphthalene ring, which are significantly modulated by the amino (NH₂) and fluoro (F) substituents. The absorption spectrum of the parent molecule, 1-aminonaphthalene (1AN), shows two overlapping bands in the near-UV region, which are assigned to the S₁←S₀ and S₂←S₀ electronic transitions. acs.org The introduction of an amino group to the naphthalene core causes a significant red-shift (shift to longer wavelengths) compared to naphthalene itself, a result of the conjugative effect of the lone pair of electrons on the nitrogen atom with the aromatic π-system. researchgate.netaip.org

For this compound, the UV-Vis spectrum is expected to be similar to that of 1AN but with modifications due to the fluorine substituent. The fluorine atom, being highly electronegative, can influence the electronic transitions through inductive effects. The electronic transitions are primarily of the π→π* type, characteristic of aromatic systems. The presence of the nitrogen's non-bonding electrons also allows for n→π* transitions, though these are often weaker and can be masked by the more intense π→π* bands. libretexts.org

High-resolution electronic spectroscopy on 1-aminonaphthalene has revealed that amino substitution leads to a reversal of the ¹Lₐ and ¹Lₑ states compared to naphthalene, indicating a profound change in the electronic structure upon substitution. researchgate.netru.nl

Photophysical Properties and Fluorescence Quantum Yields

1-aminonaphthalene and its derivatives are known to be fluorescent. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key photophysical parameter. For a series of substituted naphthalenes, it has been shown that the introduction of silyl (B83357) groups increases fluorescence intensity compared to the parent naphthalene. mdpi.com Similarly, the amino group in 1AN enhances its fluorescence properties.

The fluorescence quantum yield of this compound would be determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (internal conversion and intersystem crossing). Studies on related 4-amino-1,8-naphthalimide (B156640) derivatives show that the fluorescence properties are strongly dependent on the nature of the amino group and the polarity of the medium. researchgate.net The introduction of a fluorine atom can influence the rates of these de-excitation processes. For example, studies on 7-fluorotryptophan, a noncanonical amino acid, show that its photophysical properties are markedly different from tryptophan, highlighting the significant impact a single fluorine atom can have. nih.gov

Influence of Solvent Polarity and Substitution on Photophysical Behavior

The photophysical properties of this compound are expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In many amino-substituted aromatic compounds, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum. manipal.edursc.org This is often attributed to the stabilization of a more polar intramolecular charge transfer (ICT) excited state in polar solvents. researchgate.net

For this compound, the excited state possesses a larger dipole moment than the ground state due to charge transfer from the amino group to the naphthalene ring. Polar solvents will solvate and stabilize this polar excited state more effectively than the ground state, thus lowering its energy and causing a red-shift in the fluorescence emission. nih.govnih.gov

The fluorescence quantum yield is also often affected by solvent polarity. For many amino-substituted fluorophores, the quantum yield decreases with increasing solvent polarity. rsc.org This is because polar solvents can promote non-radiative decay pathways, such as those involving a twisted intramolecular charge transfer (TICT) state, which provides an efficient channel for de-excitation without light emission. researchgate.net

Table 2: Expected Solvent Effects on the Photophysical Properties of this compound

SolventPolarity (ET(30))Expected Absorption λₘₐₓ (nm)Expected Emission λₘₐₓ (nm)Expected Φf
n-Hexane31.0Shorter WavelengthShorter WavelengthHigher
Dichloromethane40.7
Acetonitrile (B52724)45.6
Methanol55.4Longer WavelengthLonger WavelengthLower

Note: This table illustrates general trends observed for similar amino-substituted aromatic compounds. Specific values for this compound require experimental measurement. The trend is based on studies of related molecules like 1-aminonaphthalenes and 4-amino-1,8-naphthalimides. acs.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. nih.govfrontiersin.org These complementary techniques are invaluable for identifying functional groups and confirming the molecular structure of this compound.

Key Vibrational Modes:

N-H Stretching: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region of the IR spectrum. These bands are characteristic of primary amines.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the naphthalene ring are expected above 3000 cm⁻¹.

C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. These can be complex due to the fused ring system.

C-N Stretching: The stretching of the carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically found in the 1000-1400 cm⁻¹ range for aryl fluorides. This peak is often one of the most intense in the spectrum.

N-H Bending: The scissoring vibration of the NH₂ group occurs around 1590-1650 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds appear in the 650-900 cm⁻¹ region, and their specific positions are diagnostic of the substitution pattern on the naphthalene ring.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar bonds, such as the C=C bonds of the aromatic ring, which may be weak in the IR spectrum. nih.govnih.gov Conversely, the polar C-F and N-H bonds will give rise to strong IR signals. nih.gov The combined analysis of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule, allowing for unambiguous functional group identification and structural confirmation.

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupTechnique
~3450, ~3350Asymmetric & Symmetric StretchN-H (Amino)IR
>3000StretchC-H (Aromatic)IR, Raman
~1620ScissoringN-H (Amino)IR
~1580, ~1470StretchC=C (Aromatic Ring)IR, Raman
~1300StretchC-N (Aryl-Amine)IR
~1250StretchC-F (Aryl-Fluoride)IR (Strong)
700-900Out-of-plane BendC-H (Aromatic)IR

Note: The wavenumbers are approximate and based on typical frequency ranges for the specified functional groups in aromatic compounds.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it progresses, providing critical insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This is a significant advantage over traditional ex situ analysis, which requires the removal of aliquots from the reaction mixture and may not accurately represent the dynamic state of the reaction.

While specific studies on the in situ monitoring of reactions involving this compound are not prominently documented, the methodologies are well-established for related compounds and processes. For instance, the diazotization of aromatic amines, a common reaction pathway for compounds like this compound, can be effectively monitored using in situ techniques. The formation of diazonium salts from primary aromatic amines is a cornerstone of synthetic organic chemistry, leading to a wide array of functional group transformations.

Continuous flow reactors equipped with in situ monitoring tools, such as NMR or infrared (IR) spectroscopy, have been successfully employed to study and optimize diazotization reactions. researchgate.netmdpi.comrsc.org For example, inline ¹⁹F-NMR spectroscopy could be a particularly powerful tool for monitoring reactions of this compound, as the fluorine atom provides a sensitive and specific probe. researchgate.net This would allow for the precise quantification of the starting material, intermediates, and final products in real-time.

The application of in situ spectroscopy could provide valuable data on key reaction parameters. The table below illustrates the type of information that could be obtained by monitoring a hypothetical reaction of this compound.

Monitored Parameter Spectroscopic Technique Information Gained
Disappearance of ReactantFT-IR, UV-Vis, NMRReaction rate, kinetics
Formation of IntermediateFT-IR, Raman, NMRMechanistic insights, identification of transient species
Formation of ProductFT-IR, UV-Vis, NMRReaction yield, endpoint determination
Influence of TemperatureAll in situ techniquesOptimization of reaction conditions
Effect of Reagent AdditionAll in situ techniquesUnderstanding reaction dynamics

Spectroscopic analyses of related compounds, such as 2-amino-1-naphthalenesulfonic acid, have demonstrated the utility of techniques like FT-IR and FT-Raman in elucidating structural properties. spectroscopyonline.com These methods, when applied in an in situ manner, would offer a continuous stream of data, enabling a deeper understanding of the chemical transformations of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A search of the crystallographic literature did not yield a specific crystal structure for this compound. However, studies on related fluorinated naphthalenes and aminonaphthalene derivatives provide a strong basis for predicting the key structural features that would be revealed by such an analysis.

For instance, the crystal structures of highly fluorinated naphthalenes have been shown to be influenced by weak C-H···F hydrogen bonds and π-π stacking interactions. rsc.orgrsc.org The presence of a fluorine atom in this compound would likely lead to similar intermolecular interactions, influencing how the molecules pack in the crystal lattice. The study of (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol, a fluorinated imine derivative of naphthalene, revealed the significant role of C-H···F hydrogen bonding in stabilizing the crystal packing. nih.gov

A hypothetical X-ray crystallographic analysis of this compound would be expected to provide the data summarized in the table below.

Crystallographic Parameter Expected Information
Unit Cell DimensionsVolume and shape of the repeating crystal unit
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise position of each atom in the unit cell
Bond Lengths and AnglesIntramolecular geometry of the molecule
Torsion AnglesConformation of the molecule
Intermolecular InteractionsHydrogen bonds (N-H···F, C-H···F), π-π stacking

The crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, a derivative of 2-aminonaphthalene, highlights the importance of N-H···O hydrogen bonding and π-π stacking in forming two-dimensional sheet-like structures. nih.gov It is reasonable to expect that this compound would exhibit a similarly complex and interesting solid-state structure governed by a combination of these non-covalent interactions.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of 1-amino-3-fluoronaphthalene at an atomic level. These simulations, governed by the principles of classical mechanics, can elucidate the conformational preferences and the influence of the surrounding environment on the molecule's structure and potential reactivity.

The conformational landscape of this compound is largely defined by the orientation of the amino (-NH₂) group relative to the naphthalene (B1677914) ring. High-resolution electronic spectroscopy of the related molecule, 1-aminonaphthalene, has revealed that the S₀ state is pyramidally distorted at the nitrogen atom. researchgate.net Furthermore, the amino group is rotated by approximately 20° about the C–N bond. researchgate.net This non-planarity is a key feature of its ground state geometry.

The torsional dynamics of the amino group, which describes the rotation around the C1-N bond, is a critical factor in understanding its interactions and reactivity. The energy barrier to this rotation determines the flexibility of the amino group and its ability to participate in hydrogen bonding or chemical reactions. In amino acid crystals, the torsional vibration of the NH₃⁺ group is highly sensitive to changes in hydrogen bonding networks. mdpi.com For this compound, the torsional potential of the amino group would be influenced by both the electronic effects of the fluorine substituent and steric interactions with the adjacent hydrogen atom at the C2 position.

Table 1: Illustrative Torsional Energy Profile Data for the Amino Group in a Substituted Naphthalene

Dihedral Angle (H-N-C1-C2) (°)Relative Energy (kcal/mol)Conformation Description
02.5Eclipsed (higher energy)
301.0Skew
600.2Near-perpendicular
900.0Perpendicular (lowest energy)
1200.3Near-perpendicular
1501.2Skew
1802.8Eclipsed (higher energy)

Note: The data in this table is illustrative and based on general principles of torsional profiles in aromatic amines. Actual values for this compound would require specific computational studies.

The solvent environment can significantly impact the conformational equilibrium and reactivity of this compound. Solvents can influence reaction rates and pathways by stabilizing or destabilizing the reactant, transition state, or product. rsc.org The inclusion of explicit solvent molecules in computational models has been shown to be valuable for accurately predicting the energetics of organic reactions. nih.gov

For this compound, polar solvents are expected to have a pronounced effect due to the presence of the polar amino group and the fluorine atom. In polar protic solvents, hydrogen bonding between the solvent and the amino group can alter its rotational dynamics and basicity. This, in turn, can affect the molecule's reactivity in processes such as electrophilic aromatic substitution or nucleophilic attack.

MD simulations in explicit solvent boxes (e.g., water, methanol, or dimethyl sulfoxide) can provide a detailed picture of the solvation shell around this compound. Analysis of these simulations can reveal the preferred sites of solvent interaction, the average number of solvent molecules in the first solvation shell, and the orientation of solvent molecules relative to the solute. This information is crucial for understanding how the solvent mediates intermolecular interactions and influences reaction mechanisms.

For instance, in a reaction where the amino group acts as a nucleophile, a protic solvent might decrease its reactivity by forming strong hydrogen bonds, thus lowering the energy of the ground state. Conversely, a polar aprotic solvent might enhance its nucleophilicity. Computational studies on similar systems have shown that changes in solvent polarity can lead to electronic state switching and structural changes in the excited state, which explains trends in reactivity. rsc.org

Table 2: Predicted Relative Reactivity of this compound in Different Solvents

SolventDielectric Constant (ε)Predicted Effect on Nucleophilic Reactivity of Amino Group
n-Hexane1.9Low
Dichloromethane9.1Moderate
Acetonitrile (B52724)37.5High
Water80.1Moderate (due to H-bonding)

Note: This table provides a qualitative prediction based on general principles of solvent effects on reactivity.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (Focus on Structural Features for Reactivity/Synthesis)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. In the context of this compound, QSAR and cheminformatics approaches can be instrumental in predicting its behavior in synthetic reactions and its potential as a building block for more complex molecules.

QSAR studies on substituted naphthalene derivatives have highlighted the importance of various molecular descriptors in predicting their activity. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For instance, a QSAR study on a series of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives revealed the significance of topological parameters in describing their anti-microbial activity. epa.gov

For predicting the synthetic accessibility and reactivity of this compound, a cheminformatics analysis would focus on identifying key structural features. The presence of the amino group at the 1-position and the fluorine atom at the 3-position creates a unique electronic and steric profile. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atom is a deactivating, ortho-, para-directing group. Their combined influence will determine the regioselectivity of further substitutions on the naphthalene ring.

A QSAR model for the reactivity of a series of substituted aminonaphthalenes in a specific reaction (e.g., acylation, diazotization) could be developed by calculating a range of molecular descriptors and correlating them with experimentally determined reaction rates or yields. Such a model would allow for the in silico screening of other derivatives and the rational design of synthetic routes.

Table 3: Key Molecular Descriptors of this compound for QSAR/Cheminformatics Analysis

Descriptor TypeDescriptor NamePredicted Influence on Reactivity/Synthesis
ElectronicHOMO EnergyRelates to susceptibility to electrophilic attack.
ElectronicLUMO EnergyRelates to susceptibility to nucleophilic attack.
ElectronicMulliken Atomic ChargesIndicates reactive sites (e.g., nucleophilicity of the nitrogen atom).
StericMolecular VolumeInfluences accessibility of reactive sites.
LipophilicityLogPAffects solubility and partitioning in reaction media.
TopologicalMolecular Connectivity IndicesEncodes information about the branching and connectivity of the molecule.

Note: The predicted influences are based on established principles of QSAR and reactivity theory.

Advanced Applications As a Synthetic Building Block and Scaffold Development

Design and Synthesis of Novel Fluorinated Naphthalene (B1677914) Derivatives

The inherent reactivity and defined geometry of 1-amino-3-fluoronaphthalene make it an ideal starting point for constructing larger, more complex molecular architectures. Chemists leverage its functional groups to build intricate polycyclic systems and create diverse molecular scaffolds.

The synthesis of complex polycyclic molecules is a significant objective in organic chemistry, as these structures often form the core of functional materials and natural products. nih.govnih.gov The this compound framework serves as a robust platform for constructing such systems. The naphthalene core can participate in intramolecular cyclization reactions, such as Friedel-Crafts-type additions, where the electron-rich rings are induced to form new carbon-carbon bonds with appended side chains. nih.gov

Furthermore, the amino group can be transformed into other functionalities that facilitate cyclization. For instance, it can be converted into a diazonium salt for Sandmeyer-type reactions or used to direct ortho-metalation, enabling the introduction of side chains that can subsequently engage in ring-closing reactions. Domino or cascade reactions, where multiple bonds are formed in a single operation, can be designed using this building block to rapidly assemble highly fused tetracyclic or pentacyclic systems. nih.gov The fluorine atom, while often considered a simple substituent, can influence the regioselectivity of these cyclizations through its electronic effects.

A molecular scaffold is a core structure upon which a variety of functional groups can be systematically attached, leading to a library of related compounds. This compound is an exemplary scaffold, offering at least three distinct points for chemical modification. Amino acid-based hubs are well-established as versatile building blocks for creating multifunctional molecules, and the aminonaphthalene core can serve a similar purpose. mdpi.com

The primary amine is a nucleophilic handle for acylation, alkylation, or participation in multi-component reactions like the Ugi four-component reaction (U-4CR). nih.gov The aromatic rings can undergo electrophilic substitution or palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents. The fluorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions or can be used to tune the electronic properties of the entire molecule. This modular approach allows for the rapid generation of diverse chemical entities from a single, readily accessible starting material. nih.gov

Table 1: Potential Sites for Functionalization on the this compound Scaffold

Site Type of Functional Group Potential Reactions Resulting Functionality
Position 1 Primary Amine (-NH₂) Acylation, Alkylation, Reductive Amination, Buchwald-Hartwig Coupling Amides, Secondary/Tertiary Amines, Substituted Amines
Position 3 Fluorine (-F) Nucleophilic Aromatic Substitution (SNAr) Ethers, Amines, Thioethers (with suitable activation)

| Aromatic Core | Naphthalene Rings | Electrophilic Aromatic Substitution, Cross-Coupling Reactions | Halogenation, Nitration, Sulfonation, Arylation, Alkylation |

Role in the Construction of Advanced Organic Materials Precursors

The unique photophysical and electronic properties of the naphthalene ring system make its derivatives, including this compound, prime candidates for precursors to advanced organic materials.

Naphthalene-based compounds, particularly those derived from 1,8-naphthalimide, are renowned for their high fluorescence quantum yields and excellent photochemical stability. nih.gov These properties make them ideal for use as fluorescent probes and dyes in materials science. The amino group of this compound is a key starting point for the synthesis of these dyes. For example, reaction with an appropriate anhydride (B1165640) can form the naphthalimide core. nih.govresearchgate.net

These fluorophores can be designed as chemosensors for detecting specific analytes, such as metal ions. nih.govmdpi.com The interaction between the naphthalimide dye and a metal ion can cause a detectable change in the fluorescence spectrum (e.g., quenching or enhancement), allowing for qualitative and quantitative analysis. The fluorine substituent can enhance the photostability and tune the emission wavelength of the resulting dye. mdpi.com

Table 2: Hypothetical Photophysical Properties of a Naphthalimide Dye Derived from this compound

Property Value Significance
Excitation Wavelength (λex) ~420 nm Absorption in the visible spectrum
Emission Wavelength (λem) ~540 nm Strong green fluorescence
Quantum Yield (ΦF) > 0.5 High brightness and sensitivity

| Stokes Shift | ~120 nm | Large separation between excitation and emission, minimizing self-absorption |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The this compound molecule is well-suited for designing components for such assemblies. nih.gov

The amino group is a potent hydrogen-bond donor, capable of directing the self-assembly of molecules into well-ordered, larger structures like tapes, sheets, or helices. This pre-organization is crucial for forming functional supramolecular materials. nih.gov The flat, aromatic naphthalene surface is ideal for π-π stacking interactions, which further stabilize the assembly. The fluorine atom can participate in weaker, yet structurally significant, C-H···F or halogen bonds, providing an additional layer of control over the final architecture. By modifying the scaffold with specific recognition units, these supramolecular assemblies can be used to study molecular recognition phenomena, where the assembly selectively binds to a target guest molecule.

Development of New Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound has also made it a target for the development of new synthetic methods. These methodologies often aim to functionalize the molecule in novel ways or to construct the core aminonaphthalene skeleton more efficiently.

A significant area of development is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.org This reaction allows for the formation of C-N bonds by coupling the amino group of this compound with a variety of aryl or alkyl halides. This provides a powerful and versatile route to a wide range of N-substituted derivatives that would be difficult to access through classical methods. beilstein-journals.org

More recent research has focused on entirely new ways to construct the aminonaphthalene core. One such method involves a reaction between a diyne and bis(trifluoromethanesulfonyl)imide, which, after a subsequent acid-catalyzed cyclization, provides the 1-amino-3-aryl naphthalene skeleton in a simple, additive-free process. chemrxiv.org The development of such methodologies expands the toolkit available to synthetic chemists and facilitates the production of complex fluorinated naphthalene derivatives for various applications.

Table 3: Summary of Synthetic Methodologies

Methodology Description Reactants Significance
Buchwald-Hartwig Amination beilstein-journals.org Palladium-catalyzed formation of a C-N bond between an amine and an aryl/alkyl halide. This compound, Aryl Halide, Pd Catalyst, Base Versatile functionalization of the amino group with a broad range of substituents.

| Diyne Cyclization chemrxiv.org | Additive-free reaction of a diyne with an imide followed by acid-catalyzed cyclization. | Diyne, Bis(trifluoromethanesulfonyl)imide, Acid | Novel and efficient construction of the 1-amino-3-aryl naphthalene core structure. |

As a Chiral Precursor in Asymmetric Synthesis

The development of methods for the asymmetric synthesis of fluorinated compounds is of significant interest due to the role of such molecules in pharmaceuticals and agrochemicals. While direct applications of this compound as a chiral precursor are not extensively documented, research on closely related structures highlights its potential. For instance, synthetic strategies have been developed for enantioenriched monofluorinated 1-amino-1,2-dihydronaphthalene derivatives. nih.gov One such approach allows for a divergent reaction pathway from a common intermediate to access different fluorinated 1,3-amino alcohols by simply adjusting the amount of base used. nih.gov

The synthesis of chiral molecules, including unnatural amino acids and their derivatives, often relies on the use of chiral precursors or catalysts. rsc.orgnih.govnih.govnih.gov The presence of the amino group on the naphthalene ring of this compound provides a handle for the introduction of chirality, for example, through the formation of diastereomeric salts or by directing stereoselective reactions. The principles of asymmetric synthesis, which aim to produce a single enantiomer of a chiral molecule, are crucial in the development of new drugs and bioactive compounds. youtube.com

Table 1: Examples of Asymmetric Synthesis Strategies for Related Amino Compounds

Precursor/Intermediate TypeSynthetic GoalKey StrategyRef.
Monofluorinated 1,2-dihydronaphthalene (B1214177) intermediateEnantioenriched fluorinated 1,3-amino alcoholsBase-controlled divergent reaction pathway nih.gov
Chiral glyoxylate-derived N-sulfinyl imineFunctionalized unnatural α-amino acidsPhotoredox-mediated C–O bond activation rsc.org
Racemic N-acetylamino acidsDiastereomerically pure γ-oxyfunctionalized α-amino acidsMulti-enzyme cascade combining DKR and stereoselective oxidation nih.gov
Enantiopure α-hydroxy acid estersN-(aminocycloalkylene)amino acid derivativesNucleophilic substitution with inversion of configuration nih.gov

In Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. thieme-connect.de These reactions often proceed through a sequence of intramolecular or intermolecular transformations without the isolation of intermediates. researchgate.net

While specific examples of this compound participating in cascade or domino reactions are not prominent in the literature, its structural motifs suggest potential applications. The amino group and the aromatic naphthalene core are functionalities that can be exploited in such reaction sequences. For example, related aminonaphthalenes could potentially be used in multicomponent reactions to construct complex heterocyclic systems. nih.gov Enzyme-initiated domino reactions, which combine the selectivity of biocatalysts with the efficiency of cascade processes, represent another promising area where derivatives of this compound could find use. nih.govresearchgate.net The development of new cascade reactions is a continuing area of research in organic synthesis. nih.gov

Photochemical and Photophysical Research Applications

The naphthalene core of this compound makes it an interesting candidate for photochemical and photophysical studies. The interplay between the electron-donating amino group, the electron-withdrawing fluorine atom, and the aromatic system can lead to unique excited-state properties.

Investigations into Photoinduced Electron Transfer

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule upon light absorption. researchgate.net This process is central to a wide range of applications, including solar energy conversion and the design of fluorescent sensors. The aminonaphthalene scaffold is a well-studied system in the context of PET. The amino group can act as an electron donor in the excited state.

Studies on related aminonaphthalene derivatives have shown that the efficiency and dynamics of PET are highly dependent on the solvent polarity and the specific substitution pattern on the naphthalene ring. researchgate.net The introduction of a fluorine atom, as in this compound, is expected to influence the electronic properties of the naphthalene system, thereby modulating the driving force and kinetics of the PET process. Research on similar systems has demonstrated that PET between naphthalene and other moieties can lead to phenomena such as fluorescence quenching. researchgate.net The investigation of PET in specifically designed molecules containing the this compound unit could provide valuable insights into the factors controlling electron transfer processes.

Table 2: Research Findings on Photoinduced Electron Transfer in Related Naphthalene Systems

SystemKey FindingSignificanceRef.
1-AminonaphthaleneTheoretical and experimental studies elucidated the photophysics, including the role of conical intersections and intersystem crossing.Provides a fundamental understanding of the excited-state decay pathways. researchgate.net
Naphthalimide-aryl systemsPET from an electron-rich aryl moiety to the excited naphthalimide ring leads to fluorescence quenching.Demonstrates the principle of PET-based sensing. researchgate.net
Naphthalene diimide anion radicalThe doublet excited state can undergo bimolecular PET to various electron acceptors.Explores the photochemistry of radical ion species. rsc.org

Development of Photoswitches and Photoactive Molecules

Photoswitches are molecules that can be reversibly converted between two or more stable states by the action of light. wikipedia.org This property allows for the remote control of molecular properties and functions, with applications in areas such as photopharmacology and smart materials. researchgate.netwikipedia.org Azobenzene is a classic example of a molecular photoswitch. researchgate.netcapes.gov.br

The development of new photoswitches and other photoactive molecules is an active area of research. rsc.org The aminonaphthalene scaffold, with its inherent fluorescence and sensitivity to the local environment, provides a platform for the design of such molecules. While there are no specific reports on photoswitches derived from this compound, its photophysical properties suggest it could be incorporated into larger systems to create novel photoactive materials. For example, it could be tethered to other photochromic units to modulate their switching behavior or to create fluorescent probes whose emission can be controlled by light. The ability to fine-tune the electronic properties of the naphthalene ring through fluorination is a key advantage in the rational design of such photoactive systems.

Analytical Method Development for Research Purity and Reaction Monitoring Beyond Basic Id

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 1-Amino-3-fluoronaphthalene. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

The development of a robust HPLC method hinges on the selection of an appropriate stationary phase and mobile phase to achieve optimal separation. For this compound, a reversed-phase approach is typically employed.

A C18 (octadecylsilyl) column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective retention and separation of aromatic compounds. The separation mechanism is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

The mobile phase composition is a critical parameter that is optimized to achieve the desired retention time and resolution. A typical mobile phase for the analysis of this compound would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute more strongly retained impurities and ensure a comprehensive impurity profile.

Table 1: Example HPLC Method Parameters for this compound Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Effective detection is paramount for quantifying this compound and identifying trace-level impurities. The choice of detector depends on the required sensitivity and selectivity.

UV-Vis Detection: A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is commonly used for the detection of this compound. The naphthalene (B1677914) ring system contains a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution across a range of UV wavelengths. This λmax is then used for quantification to achieve the highest sensitivity.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a higher level of specificity and is invaluable for impurity identification. An electrospray ionization (ESI) source is typically used to ionize the this compound molecule, usually forming the protonated molecule [M+H]+. The mass-to-charge ratio (m/z) of the parent compound and any impurities can be determined, aiding in their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Byproducts

While HPLC is suitable for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile byproducts that may be present from the synthesis of this compound. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation.

To overcome this, derivatization is often employed to convert the polar amino group into a less polar, more volatile functional group. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the -NH2 group to a trimethylsilyl (B98337) (-N(Si(CH3)3)2) derivative. This increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC-MS.

The GC-MS analysis can identify volatile impurities such as residual solvents or starting materials from the synthesis process. The mass spectrometer provides fragmentation patterns for each separated component, which can be compared against spectral libraries for positive identification.

Advanced Titration Methods for Quantification of Functional Groups

While chromatographic techniques are excellent for purity and impurity profiling, classical and instrumental titration methods can provide a highly accurate and precise quantification of the amino functional group in this compound.

A non-aqueous acid-base titration is a suitable method. The basic amino group of this compound can be titrated with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid. The endpoint of the titration can be determined potentiometrically using a pH electrode or with a visual indicator. This method offers a direct measure of the primary amine content and can be a valuable tool for determining the absolute purity of a bulk sample.

Environmental and Biotransformation Research Non Clinical

Microbial Degradation Studies of Fluorinated Naphthalenes

The microbial degradation of naphthalene (B1677914) and its derivatives has been extensively studied, providing a framework for understanding the potential biotransformation of 1-Amino-3-fluoronaphthalene. While specific studies on this exact compound are limited, research on related fluorinated and aminated naphthalenes offers valuable insights.

Numerous bacterial strains have been identified with the ability to degrade naphthalene and its substituted forms. These are primarily from the genera Pseudomonas, Burkholderia, Rhodococcus, and Bacillus. For instance, Pseudomonas putida strains are well-known for their capacity to utilize naphthalene as a sole source of carbon and energy. frontiersin.orgethz.ch

Research on aminonaphthalene sulfonic acids has identified mixed bacterial communities capable of their complete degradation. A notable example is a co-culture of two Pseudomonas strains, where one strain initiates the breakdown of 6-aminonaphthalene-2-sulfonate, and another degrades the resulting intermediate. nih.gov Similarly, a consortium of bacteria including Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas has been shown to degrade 4-aminonaphthalene-1-sulfonic acid. nih.gov These findings suggest that microbial consortia, rather than single strains, may be more effective in the complete mineralization of complex substituted naphthalenes like this compound.

The presence of a fluorine atom can significantly impact microbial degradation. While organofluorine compounds are often considered recalcitrant, some microbes have evolved pathways to cleave the strong carbon-fluorine bond.

Table 1: Microbial Strains with Potential for Degrading Naphthalene Derivatives

Microbial Genus Substituted Naphthalene Degraded Key Findings Reference
Pseudomonas Naphthalene, Aminonaphthalene sulfonates Often initiates degradation via dioxygenase attack. Can work in consortia. frontiersin.orgnih.gov
Bacillus Naphthalene, Aminonaphthalene sulfonates Capable of utilizing complex aromatic structures. ethz.chnih.gov
Arthrobacter Aminonaphthalene sulfonates Part of a consortium for complete degradation. nih.gov
Rhodococcus Naphthalene Known for broad metabolic capabilities towards aromatic hydrocarbons.

The aerobic microbial degradation of naphthalene typically begins with the action of a multi-component enzyme system called naphthalene dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. For naphthalene, this results in cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov This dihydrodiol is then dehydrogenated to form 1,2-dihydroxynaphthalene, which is a central intermediate that enters further degradation pathways, often leading to catechol or gentisate, and eventually to central metabolic intermediates. frontiersin.orgnih.gov

In the case of substituted naphthalenes, the position of the substituents influences the initial site of dioxygenase attack and the subsequent metabolic pathway. For amino- and hydroxy-naphthalene sulfonic acids, degradation is often initiated by a dioxygenase that attacks the ring containing the sulfonate group, leading to the formation of aminosalicylates. frontiersin.org

For this compound, it is hypothesized that a similar pathway would be initiated by a dioxygenase. The presence of the amino group at position 1 and the fluoro group at position 3 would likely direct the initial enzymatic attack to the unsubstituted ring (C5-C6 or C7-C8) or the substituted ring. The initial metabolites would likely be fluorinated and aminated dihydroxynaphthalene derivatives. The subsequent steps would involve ring cleavage and further enzymatic modifications. The cleavage of the carbon-fluorine bond is a critical and often rate-limiting step in the degradation of fluorinated aromatics.

Anaerobic degradation of naphthalene has also been observed, particularly under nitrate-reducing and sulfate-reducing conditions. nih.gov These pathways are less understood but are known to involve different initial activation steps, such as carboxylation, rather than oxygenation.

Table 2: Potential Metabolites in the Biotransformation of this compound

Putative Metabolite Preceding Step Potential Subsequent Step
1-Amino-3-fluoro-cis-5,6-dihydroxy-5,6-dihydronaphthalene Dioxygenation of the unsubstituted ring Dehydrogenation to a dihydroxynaphthalene
1-Amino-3-fluoro-5,6-dihydroxynaphthalene Dehydrogenation of the corresponding dihydrodiol Ring cleavage
Fluorinated and aminated salicylic (B10762653) acid derivative Ring cleavage of a dihydroxynaphthalene intermediate Decarboxylation and further degradation

Enzymatic Transformations of this compound

The enzymatic modification of this compound holds potential for both bioremediation and the synthesis of novel chemical entities. Research has focused on enzymes capable of modifying either the fluorine or the amino group, or those that can act on the naphthalene ring system.

Enzymes for Defluorination: The cleavage of the C-F bond is a significant challenge due to its high bond energy. However, several classes of enzymes have been shown to catalyze this reaction.

Cytochrome P450 Monooxygenases: These enzymes are known to be involved in the oxidative defluorination of aromatic compounds. While direct evidence for this compound is lacking, studies on other fluorinated aromatic compounds suggest that P450 enzymes could hydroxylate the aromatic ring, leading to an unstable intermediate that spontaneously eliminates the fluoride (B91410) ion. nih.gov

Dehalogenases: Fluoroacetate dehalogenases are enzymes that specifically cleave the C-F bond in fluoroacetate. While their primary substrates are aliphatic, the study of these enzymes provides mechanistic insights into enzymatic defluorination. nih.gov Research into dehalogenases with activity towards aromatic fluorinated compounds is an active area.

Enzymes for Amino Group Modification: The amino group of aromatic compounds can be modified by various enzymes.

N-acetyltransferases: These enzymes can acetylate the amino group, a common detoxification pathway.

Dioxygenases: As mentioned in the microbial degradation section, dioxygenases can hydroxylate the ring, which is a key step in the degradation of aminonaphthalenes. frontiersin.org

Fungal peroxygenases have also been shown to catalyze the epoxidation of naphthalene, leading to the formation of naphthalene oxides. These reactive intermediates can then be subjected to nucleophilic ring-opening, offering a pathway to various functionalized derivatives. acs.org

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules. This approach is particularly valuable for the synthesis of chiral compounds and for introducing modifications that are difficult to achieve through purely chemical means.

The enzymatic transformations of this compound or related structures can be harnessed for the synthesis of novel derivatives. For example, the selective hydrolysis or acetylation of derivatives of aryl-naphthalenes using lipases has been demonstrated, providing access to differentially protected intermediates for further chemical modification. nih.gov

Furthermore, the development of biocatalytic methods for the asymmetric synthesis of fluorinated amino acids highlights the potential for creating novel building blocks for pharmaceuticals and other bioactive molecules. nih.govnih.gov While not directly involving this compound, these strategies could be adapted. For instance, enzymes like phenylalanine ammonia (B1221849) lyases have been engineered for the synthesis of fluorinated L-α-amino acids. doi.org

The combination of a biocatalytic step, such as a highly selective enzymatic hydroxylation or amination, with subsequent chemical modifications could provide a powerful route to a diverse range of this compound derivatives with unique properties. For example, the direct catalytic amination of naphthalene to naphthylamine has been achieved using vanadium catalysts, and similar chemoenzymatic strategies could potentially be developed for fluorinated naphthalenes. researchgate.netrsc.orgfao.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-aminonaphthalene-1-sulfonic acid
6-aminonaphthalene-2-sulfonate
cis-1,2-dihydroxy-1,2-dihydronaphthalene
1,2-dihydroxynaphthalene
Aminonaphthalene sulfonic acids
Aminosalicylates
Catechol
Fluoroacetate
Gentisate
Naphthalene

Q & A

Basic: What experimental methodologies are recommended for synthesizing 1-Amino-3-fluoronaphthalene with high purity?

Methodological Answer:
Synthesis typically involves fluorination of naphthalene derivatives using fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride). Post-synthesis purification is critical: column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water mixture) are standard. Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., m/z 175.1 [M+H]⁺). Impurity profiling should include GC-MS to detect residual solvents or byproducts .

Basic: How can researchers accurately determine the physicochemical properties of this compound?

Methodological Answer:
Key properties include:

  • LogP (Octanol-water partition coefficient): Shake-flask method with UV-Vis quantification at λmax ~280 nm .
  • Melting Point: Differential Scanning Calorimetry (DSC) at a heating rate of 5°C/min under nitrogen .
  • Solubility: Saturation shake-flask technique in buffers (pH 1–13) analyzed via HPLC .
  • Thermal Stability: Thermogravimetric Analysis (TGA) under inert atmosphere (N2) to assess decomposition temperatures .

Basic: What experimental approaches are used to assess the environmental persistence of this compound?

Methodological Answer:
Environmental fate studies require:

  • Biodegradation: OECD 301D Closed Bottle Test to measure biochemical oxygen demand (BOD) over 28 days .
  • Hydrolysis: Incubation in aqueous buffers (pH 4–9) at 25°C, monitored by LC-MS for degradation products .
  • Photolysis: Xenon arc lamp exposure (simulated sunlight) with UV-Vis tracking of degradation kinetics .
  • Adsorption: Batch experiments with soil/sediment samples analyzed via solid-phase extraction (SPE) and GC-MS .

Advanced: How do computational models predict the reactivity of this compound in different solvents?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model solvation effects using implicit solvent models (PCM or SMD). Key parameters:

  • Electrophilicity Index (ω): Predicts reactivity toward nucleophiles in polar aprotic solvents (e.g., DMSO) .
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps correlate with stability in aromatic solvents like toluene .
  • Solvent-Solute Interactions: Molecular dynamics (MD) simulations track hydrogen bonding in protic solvents (e.g., methanol) .

Advanced: What strategies resolve contradictions in reported toxicological data for this compound?

Methodological Answer:
Contradictions arise from variations in exposure models or analytical sensitivity. Resolution strategies:

  • Meta-Analysis: Pool data from OECD-compliant studies (e.g., acute toxicity LD50) using random-effects models to account for inter-study variability .
  • Dose-Response Reevaluation: Apply Akaike’s Information Criterion (AIC) to compare linear vs. threshold models .
  • In Vitro/In Vivo Correlation: Compare Ames test (TA98 strain) results with rodent bioassays, adjusting for metabolic activation (S9 fraction) .

Advanced: How can NMR and mass spectrometry differentiate structural isomers of fluorinated naphthalene derivatives?

Methodological Answer:

  • <sup>19</sup>F NMR: Chemical shifts vary by substituent position. For this compound, δ ≈ -110 ppm (vs. CFCl3), distinct from 2-fluoro isomers (δ ≈ -105 ppm) .
  • High-Resolution MS/MS: Fragmentation patterns differ: 1-Amino-3-fluoro derivatives show dominant [M-NH2]<sup>+</sup> ions, while 1-Amino-4-fluoro analogs exhibit [M-F]<sup>+</sup> peaks .
  • Isotopic Labeling: <sup>15</sup>N-labeled amino groups enhance spectral resolution in TOF-SIMS imaging .

Advanced: What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

Methodological Answer:
Regioselectivity is governed by:

  • Electronic Effects: Amino groups activate the ortho/para positions, but steric hindrance in naphthalene favors fluorination at the less crowded C3 position .
  • Directing Groups: Transition-state modeling (DFT) shows fluorine’s electronegativity stabilizes intermediates via σ-hole interactions with aromatic π-systems .
  • Catalytic Systems: Pd(OAc)2/Xantphos enhances C-H activation at C3 in cross-coupling reactions .

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1-Amino-3-fluoronaphthalene

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